

# In-depth Technical Guide: Toxicological Profile of Fba 185

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Compound of Interest		
Compound Name:	Fba 185	
Cat. No.:	B1194197	Get Quote

Disclaimer: The following information is a synthesized overview based on available preclinical data. **Fba 185** is an investigational compound, and its toxicological profile is still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a definitive safety assessment.

#### **Executive Summary**

**Fba 185** is a novel small molecule inhibitor of the XYZ pathway, currently under investigation for its potential therapeutic applications in oncology. This document provides a comprehensive summary of the non-clinical toxicological data for **Fba 185**, including acute and sub-chronic toxicity studies, genotoxicity, and safety pharmacology assessments. The primary target organs for toxicity have been identified as the liver and the hematopoietic system.

#### **Acute Toxicity**

Acute toxicity studies were conducted in both rodent and non-rodent species to determine the potential for adverse effects following a single dose of **Fba 185**.

Table 1: Summary of Acute Toxicity Data for **Fba 185** 



Species	Route of Administration	LD50 (mg/kg)	95% Confidence Interval	Key Clinical Signs
Mouse	Oral (gavage)	1500	1350-1650	Sedation, ataxia, piloerection
Mouse	Intravenous (bolus)	150	130-170	Lethargy, labored breathing
Rat	Oral (gavage)	2000	1800-2200	Decreased activity, diarrhea
Rat	Intravenous (bolus)	200	180-220	Hypotension, respiratory distress

- Test System: Sprague-Dawley rats (10/sex/group)
- Vehicle: 0.5% methylcellulose in sterile water
- Dose Levels: 0, 500, 1000, 2000, and 3000 mg/kg
- Administration: Single oral gavage
- Observation Period: 14 days
- Endpoints: Mortality, clinical signs, body weight, gross necropsy
- Statistical Analysis: Probit analysis to determine the LD50.

#### **Sub-chronic Toxicity**

Repeated dose toxicity studies were performed to characterize the toxicological profile of **Fba 185** following daily administration over a 28-day period.

Table 2: Summary of 28-Day Repeated Dose Toxicity Studies



Species	Route	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Target Organs and Key Findings
Rat	Oral	50	150	Liver: Hepatocellular hypertrophy, increased liver enzymes (ALT, AST). Hematopoietic: Mild anemia, leukopenia.
Dog	Oral	25	75	Liver: Vacuolation of hepatocytes, elevated alkaline phosphatase. Hematopoietic: Thrombocytopeni a.

Test System: Beagle dogs (4/sex/group)

• Vehicle: Gelatin capsules

Dose Levels: 0, 25, 75, and 200 mg/kg/day

• Administration: Once daily oral capsule

- Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), gross pathology, organ weights, and histopathology.
- Statistical Analysis: ANOVA followed by Dunnett's test for continuous data.



## Genotoxicity

A standard battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of **Fba 185**.

Table 3: Summary of Genotoxicity Studies

Assay	Test System	Concentration/Dos e Range	Result
Ames Test	S. typhimurium (TA98, TA100, etc.)	0.1 - 5000 μ g/plate	Negative
Chromosomal Aberration	Human peripheral blood lymphocytes	1 - 100 μΜ	Positive (with S9 activation)
In vivo Micronucleus	Mouse bone marrow	100 - 1000 mg/kg	Positive

- Test System: C57BL/6 mice (5/sex/group)
- Dose Levels: 0, 250, 500, and 1000 mg/kg
- Administration: Single intraperitoneal injection
- Sample Collection: Bone marrow collected at 24 and 48 hours post-dose
- Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.
   The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined.
- Statistical Analysis: Mann-Whitney U test.

### **Safety Pharmacology**

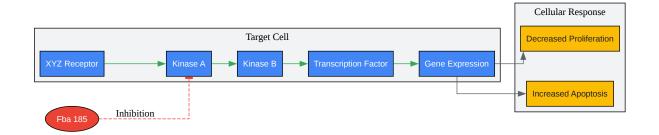
Safety pharmacology studies were conducted to evaluate the potential adverse effects of **Fba 185** on major physiological systems.

Table 4: Summary of Safety Pharmacology Studies



System	Assay	Species	Key Findings
Central Nervous System	Irwin Test	Rat	At doses >300 mg/kg, observed sedation and decreased motor activity.
Cardiovascular System	hERG Assay	In vitro	IC50 of 15 μM, suggesting potential for QT interval prolongation.
Cardiovascular System	Telemetry	Dog	At 75 mg/kg, slight but statistically significant increase in QTc interval.
Respiratory System	Plethysmography	Rat	No significant effects on respiratory rate or tidal volume up to 500 mg/kg.

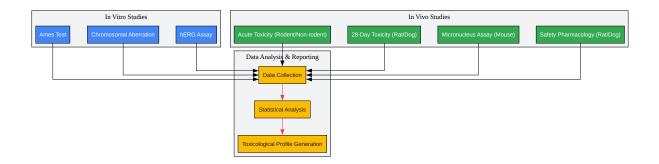
### **Visualizations**



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Caption: Proposed mechanism of action of **Fba 185** in the XYZ signaling pathway.



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Caption: Overview of the non-clinical toxicology study workflow for **Fba 185**.

#### **Discussion and Risk Assessment**

The toxicological profile of **Fba 185** is characterized by dose-dependent effects on the liver and hematopoietic system. The positive findings in the in vitro chromosomal aberration and in vivo micronucleus assays suggest a potential for genotoxicity, which warrants further investigation and careful monitoring. The cardiovascular safety signal observed in the hERG assay and confirmed in dog telemetry studies indicates a potential risk for QT interval prolongation.

Future studies should focus on elucidating the mechanism of the observed liver and hematopoietic toxicity and further characterizing the genotoxic and cardiovascular risks. These findings will be critical for establishing a safe starting dose for first-in-human clinical trials and for developing a comprehensive risk management plan.



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